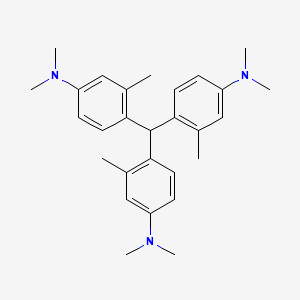
4,4',4''-Methanetriyltris(N,N,3-trimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) is an organic compound known for its unique structural properties and diverse applications. It is a derivative of aniline, characterized by the presence of three trimethylaniline groups attached to a central methane carbon atom. This compound is of significant interest in various fields, including organic synthesis, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) typically involves the reaction of trimethylaniline with formaldehyde under acidic or basic conditions. The process can be summarized as follows:
Condensation Reaction: Trimethylaniline reacts with formaldehyde in the presence of an acid or base catalyst to form the intermediate compound.
Purification: The intermediate is then purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods: In industrial settings, the production of 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the trimethylaniline groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol, tetrahydrofuran).
Substitution: Electrophiles (e.g., halogens, nitro groups), catalysts (e.g., Lewis acids).
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized trimethylaniline derivatives.
Scientific Research Applications
4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers, where it imparts desirable properties such as color stability and thermal resistance.
Mechanism of Action
The mechanism of action of 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, through non-covalent interactions, influencing their function and activity.
Comparison with Similar Compounds
4,4’,4’'-Methanetriyltris(N,N-dipropylaniline): Similar structure but with dipropylaniline groups instead of trimethylaniline.
4,4’,4’'-Methanetriyltris(N,N-dimethylaniline): Contains dimethylaniline groups, differing in the degree of methylation.
4,4’,4’'-Methanetriyltris(N,N-diphenylaniline): Features diphenylaniline groups, providing different steric and electronic properties.
Uniqueness: 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) is unique due to its specific trimethylaniline groups, which confer distinct electronic and steric characteristics. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
24619-07-6 |
|---|---|
Molecular Formula |
C28H37N3 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
4-[bis[4-(dimethylamino)-2-methylphenyl]methyl]-N,N,3-trimethylaniline |
InChI |
InChI=1S/C28H37N3/c1-19-16-22(29(4)5)10-13-25(19)28(26-14-11-23(30(6)7)17-20(26)2)27-15-12-24(31(8)9)18-21(27)3/h10-18,28H,1-9H3 |
InChI Key |
LYCNQAIOLGIAFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C(C2=C(C=C(C=C2)N(C)C)C)C3=C(C=C(C=C3)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















